Alpha-Helical Conformational Bias vs. Gamma-Turns in Cyclopropane Analogs
In a comparative study of peptidomimetics of the sequence Phe-Met-Arg-Phe-amide, the (S)-α-methylmethionine-containing analog (F{(S)-alpha-MeM} RFa) and its (R)-enantiomer were shown to favor α-helical conformations, in contrast to trans-2,3-methanomethionine analogs which preferentially adopted γ-turn conformations [1].
| Evidence Dimension | Conformational Bias |
|---|---|
| Target Compound Data | Favors α-helical conformations; partial left-handed (for S-enantiomer) and right-handed (for R-enantiomer) helical structures |
| Comparator Or Baseline | F{(2S,3S)-cyclo-M} RFa (inverse γ-turn) and F{(2R,3R)-cyclo-M} RFa (γ-turn) |
| Quantified Difference | Qualitative difference in preferred secondary structure; α-methylamino acids favor helical conformations while cyclopropane analogs favor C7 turns |
| Conditions | NMR spectroscopy (ROESY) and CHARMm 22 molecular simulations in the context of the tetrapeptide FMRFa |
Why This Matters
This conformational bias directly informs peptide design strategies where stabilizing an α-helical motif is critical for biological activity.
- [1] Burgess, K., Ho, K. K., & Pettitt, B. M. (1997). Comparisons of the conformational biases imposed by trans-2,3-methanomethionine and alpha-methylmethionine. Biopolymers, 42(4), 439–453. https://doi.org/10.1002/(SICI)1097-0282(19971005)42:4<439::AID-BIP7>3.0.CO;2-R View Source
